Methyl8-aminoquinoline-5-carboxylate
Description
Historical Trajectories and the Significance of the Quinoline (B57606) Core in Chemical Sciences
The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. nih.govontosight.ai Its journey began in 1834 when it was first isolated from coal tar. ontosight.ai However, its profound importance was truly cemented with the discovery of quinine, a quinoline-containing alkaloid from the bark of the Cinchona tree, which was for centuries the only effective treatment for malaria. researchgate.net
This historical success established quinoline as a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets, leading to the development of a vast array of therapeutic agents. researchgate.netorientjchem.org The versatility of the quinoline nucleus allows for structural modifications at various positions, enabling chemists to fine-tune the pharmacological properties of its derivatives. orientjchem.org This has led to the creation of numerous drugs with a wide spectrum of activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.gov The enduring legacy of the quinoline core is its continued presence in both established pharmaceuticals and novel compounds undergoing investigation for various diseases. nih.govontosight.ai
Table 1: Prominent Quinoline-Based Drugs and Their Applications
| Drug | Chemical Subclass | Primary Application |
|---|---|---|
| Quinine | Aminoalcohol | Antimalarial nih.govresearchgate.net |
| Chloroquine | 4-Aminoquinoline | Antimalarial nih.govresearchgate.net |
| Primaquine (B1584692) | 8-Aminoquinoline (B160924) | Antimalarial nih.govwikipedia.org |
| Ciprofloxacin | Fluoroquinolone | Antibacterial nih.gov |
| Bedaquiline | Diarylquinoline | Anti-tubercular nih.gov |
| Topotecan | Camptothecin analog | Anticancer nih.gov |
The Unique Role of Aminoquinoline and Carboxylate Moieties in Chemical Synthesis and Functionalization
The utility of Methyl 8-aminoquinoline-5-carboxylate is derived from the distinct chemical properties of its amino and carboxylate functional groups. These moieties impart specific reactivity and characteristics that are highly valued in modern organic synthesis and materials science.
The 8-aminoquinoline portion of the molecule is particularly significant. Derivatives of 8-aminoquinoline are known for a range of biological activities, most notably as antimalarial drugs like primaquine and tafenoquine. wikipedia.org In the realm of chemical synthesis, the 8-aminoquinoline group has emerged as a powerful bidentate directing group. wikipedia.orgnih.gov When the amino group is converted into an amide, it can coordinate to a metal catalyst, directing the catalyst to selectively activate and functionalize a specific C-H bond on a substrate. nih.govresearchgate.net This strategy is a cornerstone of modern synthetic chemistry, allowing for the efficient construction of complex molecules. Furthermore, N-acyl-8-aminoquinoline derivatives have been developed as fluorescent molecular probes for the sensitive and selective detection of metal ions. patsnap.com
The carboxylate moiety (in this case, a methyl ester) serves as a versatile chemical handle for functionalization and property modulation. cd-bioparticles.netmdpi.com Carboxylic acid and ester groups can improve the hydrophilicity of a molecule, which can enhance its dispersion and stability in aqueous solutions. cd-bioparticles.net This is a critical factor in biological applications and the development of nanomaterials. cd-bioparticles.net Most importantly, the carboxylate group is a site for a wide array of chemical transformations. It can be readily converted into other functional groups or used to link the quinoline scaffold to other molecules, such as amino acids or polymers, through amide bond formation. nih.govscispace.com This adaptability allows for the creation of new, structurally diverse compounds with tailored properties for applications ranging from drug delivery to the construction of coordination polymers. nih.govmdpi.com
Overview of Methyl 8-aminoquinoline-5-carboxylate's Emergence as a Research Tool and Synthetic Intermediate
Methyl 8-aminoquinoline-5-carboxylate is emerging as a valuable building block in chemical research, primarily due to the strategic placement of its dual functional groups. While extensive research focusing solely on this specific molecule is still developing, its utility can be inferred from the well-established roles of its components. It serves as a bifunctional intermediate, offering two distinct sites for chemical modification.
The 8-amino group provides a vector for directed C-H functionalization reactions (after acylation), allowing for precise modifications of other molecules to which it is attached. nih.govresearchgate.net Simultaneously, the methyl 5-carboxylate group acts as a versatile anchor point for introducing additional complexity and functionality. mdpi.comscispace.com It can be hydrolyzed to the corresponding carboxylic acid for coupling reactions or other transformations, enabling the synthesis of a diverse library of substituted quinoline derivatives. researchgate.netnih.gov
The compound is therefore a key starting material for creating more elaborate molecules designed for specific purposes, such as new therapeutic agents or functional materials. nih.gov The synthesis of functionalized 8-aminoquinolines is an active area of research, and intermediates like Methyl 8-aminoquinoline-5-carboxylate provide a reliable and adaptable platform for these synthetic explorations.
Table 2: Properties and Potential Applications Derived from Functional Moieties
| Moiety | Key Property | Potential Application |
|---|---|---|
| 8-Aminoquinoline | Bidentate Directing Group | C-H bond activation/functionalization wikipedia.orgnih.gov |
| Pharmacophore | Scaffold for antimalarial and anticancer drug design nih.govwikipedia.org | |
| Metal Chelation | Fluorescent sensor for metal ion detection patsnap.com | |
| Methyl 5-Carboxylate | Synthetic Handle | Site for amidation and further functionalization mdpi.comscispace.com |
| Property Modifier | Enhances solubility and allows tuning of electronic properties cd-bioparticles.net | |
| Linker | Connects quinoline core to other molecular fragments nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 8-aminoquinoline-5-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-4-5-9(12)10-7(8)3-2-6-13-10/h2-6H,12H2,1H3 |
InChI Key |
XOBNRNVOGFOUGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=NC2=C(C=C1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Chemical Transformations of Methyl 8 Aminoquinoline 5 Carboxylate
Diverse Synthetic Pathways to the Methyl 8-aminoquinoline-5-carboxylate Scaffold
The synthesis of the methyl 8-aminoquinoline-5-carboxylate scaffold is a critical endeavor in medicinal and materials chemistry, given the utility of functionalized 8-aminoquinolines. shu.ac.uk Various synthetic strategies have been developed, ranging from traditional multi-step approaches to more modern, sustainable methods. These pathways are designed to construct the core quinoline (B57606) structure with the desired substitution pattern.
Conventional Multistep Synthetic Routes and Optimizations
Traditional methods for synthesizing the quinoline core often involve condensation and cyclization reactions. While a direct synthesis for methyl 8-aminoquinoline-5-carboxylate is not extensively documented, analogous syntheses for related compounds, such as 2-methyl-8-aminoquinoline, provide a foundational understanding of the conventional routes that can be adapted.
Another conventional strategy involves the use of a pre-functionalized benzene (B151609) ring. For example, o-bromoaniline can be used as a starting material, which undergoes a ring-closure reaction with crotonaldehyde (B89634) to form 2-methyl-8-bromoquinoline. google.com This bromo-derivative can then be converted to the corresponding amino compound through a nucleophilic substitution reaction. google.com
The general steps in these conventional syntheses can be summarized as:
| Step | Description | Starting Materials Example | Intermediate/Product Example |
| 1 | Ring Formation | o-aminophenol, crotonaldehyde | 2-methyl-8-hydroxyquinoline |
| 2 | Functional Group Interconversion | 2-methyl-8-hydroxyquinoline | 2-methyl-8-aminoquinoline |
These multistep routes often require harsh reaction conditions, such as high temperatures and strong acids, and may result in the formation of side products, necessitating extensive purification.
Green Chemistry Principles Applied to Quinoline Derivatization
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods for quinoline derivatives. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Key green chemistry strategies applied to quinoline synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol (B145695).
Catalysis: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and often improve yields. arkat-usa.org
One example of a greener approach is the use of phosphotungstic acid as a catalyst for the Doebner-Miller reaction in a more environmentally friendly solvent like toluene, or even under solvent-free conditions with microwave irradiation. google.com
| Green Method | Catalyst/Condition | Solvent | Advantage |
| Catalytic Doebner-Miller | Phosphotungstic acid | Toluene | Reduced use of strong acids |
| Microwave-Assisted Synthesis | Phosphotungstic acid on silica | Solvent-free | Faster reaction times, reduced energy consumption |
These greener alternatives not only reduce the environmental impact but can also lead to more efficient and cost-effective syntheses of quinoline scaffolds.
Catalytic Approaches for Selective Functionalization
Catalytic methods have become indispensable for the selective functionalization of the 8-aminoquinoline (B160924) core. The amino group at the 8-position can act as a directing group, enabling regioselective C-H functionalization at other positions on the quinoline ring. shu.ac.uk This is particularly relevant for introducing the carboxylate group at the 5-position.
Recent research has demonstrated the use of transition metal catalysts, such as cobalt and copper, for the remote C-H functionalization of 8-aminoquinolines. shu.ac.uk For instance, a cobalt-catalyzed nitration at the C5 position has been reported, operating through a single electron transfer (SET) mechanism. shu.ac.uk This method utilizes an inexpensive cobalt catalyst and provides a direct route to 5-functionalized 8-aminoquinolines.
Similarly, copper-catalyzed reactions have been developed for the selective bromination and difluoromethylation of 8-aminoquinoline amides at the C5-position. researchgate.net These reactions exhibit high site selectivity and can be tuned to introduce different functional groups by changing the catalyst and additives. researchgate.net
| Catalytic Reaction | Catalyst | Reagent | Functional Group Introduced at C5 |
| Nitration | Co(NO₃)₂·6H₂O | tert-butyl nitrite | -NO₂ |
| Bromination | Copper catalyst | Alkyl bromides | -Br |
| Difluoromethylation | Copper catalyst | Ethyl bromodifluoroacetate | -CF₂H |
These catalytic approaches offer a powerful and efficient means to synthesize highly functionalized 8-aminoquinoline derivatives, including precursors to methyl 8-aminoquinoline-5-carboxylate.
Targeted Derivatization and Analogue Synthesis Based on the Methyl 8-aminoquinoline-5-carboxylate Framework
Once the methyl 8-aminoquinoline-5-carboxylate scaffold is obtained, it can be further modified at its reactive sites to generate a diverse range of analogues with tailored properties for various applications, such as novel ligands and molecular probes.
Modifications at the Amino Group for Novel Ligands and Probes
The amino group at the 8-position of the quinoline ring is a key site for derivatization. It can be readily acylated or alkylated to introduce new functionalities and create sophisticated chelating agents for metal ions.
One common modification is the formation of amides by reacting the 8-amino group with carboxylic acids or their derivatives. mdpi.com This reaction is often facilitated by coupling agents and can be used to attach a wide variety of molecular fragments to the quinoline core. For example, 8-aminoquinoline has been coupled with ursonic and oleanonic acids to create novel amides. mdpi.com
The 8-aminoquinoline moiety is a well-established bidentate ligand, and its derivatives are widely used in coordination chemistry. shu.ac.uk By modifying the amino group, the chelating properties of the molecule can be fine-tuned. For instance, the Buchwald-Hartwig amination has been employed to introduce various sidechains to the 8-amino position, creating a library of chelating moieties for the development of ion sensors. researchgate.net
| Modification Reaction | Reagents | Resulting Derivative | Application |
| Amidation | Carboxylic acid, coupling agent | 8-acylaminoquinoline | Ligands for metal catalysis, bioactive molecules |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst | 8-(N-aryl)aminoquinoline | Chemosensors, fine-tuning of electronic properties |
These modifications at the amino group are crucial for developing new ligands with specific affinities for metal ions and for creating fluorescent probes that can detect and quantify metal ions in biological and environmental systems.
Ester Hydrolysis and Carboxylic Acid Derivatization
The methyl ester at the 5-position of the quinoline ring provides another handle for derivatization. This ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups.
The hydrolysis of the methyl ester is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and an organic solvent. The resulting carboxylate can be protonated to yield the free carboxylic acid.
Once the carboxylic acid is obtained, it can be activated and coupled with amines to form amides, a common strategy in medicinal chemistry to create compounds with improved biological activity. For example, quinoline-4-carboxylic acids have been coupled with amino esters to synthesize new quinoline-carboxamides with potential antibacterial properties. scispace.com
The general scheme for this derivatization is as follows:
Ester Hydrolysis: Methyl 8-aminoquinoline-5-carboxylate is treated with a base (e.g., NaOH) followed by an acid workup to yield 8-aminoquinoline-5-carboxylic acid.
Carboxylic Acid Activation: The carboxylic acid is converted to a more reactive species, such as an acid chloride or an activated ester.
Amide Formation: The activated carboxylic acid is reacted with a primary or secondary amine to form the corresponding amide.
This two-step sequence allows for the introduction of a wide range of substituents at the 5-position, further expanding the chemical diversity of the 8-aminoquinoline scaffold.
Regioselective Substitutions on the Quinoline Ring System
The inherent electronic properties of the quinoline ring, influenced by the nitrogen heteroatom, typically render the C8-position susceptible to electrophilic attack and the C2- and C4-positions prone to nucleophilic substitution. However, the presence of the 8-amino group in methyl 8-aminoquinoline-5-carboxylate profoundly alters this reactivity, serving as a powerful directing group for regioselective C-H functionalization. This directing effect is primarily attributed to the formation of a stable five-membered chelate ring with a metal catalyst, which positions the catalyst in proximity to the C5 C-H bond, thereby facilitating its selective activation.
This chelation-assisted strategy has been successfully employed for a variety of regioselective substitutions at the C5-position of the 8-aminoquinoline scaffold. These transformations are characterized by their high selectivity, broad substrate scope, and functional group tolerance.
Table 1: Examples of Regioselective C5-Substitutions of 8-Aminoquinoline Derivatives
| Substitution Reaction | Reagent(s) | Catalyst/Conditions | Product | Reference(s) |
| Trifluoromethylation | Togni's reagent | Copper catalyst | 5-Trifluoromethyl-8-aminoquinoline derivative | rsc.org |
| Carboxylation | CO2 | Visible light, photocatalyst | 8-Aminoquinoline-5-carboxylic acid derivative | researchgate.net |
| Bromination | Ethyl bromodifluoroacetate | Cu(II) catalyst, alkaline additive | 5-Bromo-8-aminoquinoline derivative | researchgate.net |
| Iodination | Molecular iodine (I2) | Ni(II) catalyst | 5-Iodo-8-aminoquinoline derivative | nih.gov |
Detailed research findings have demonstrated the robustness of this approach. For instance, the copper-catalyzed C5-trifluoromethylation of 8-aminoquinoline derivatives proceeds under mild conditions with high functional group tolerance. rsc.org Similarly, a visible-light-promoted photocatalytic C5-carboxylation using CO2 has been developed, offering a sustainable route to the corresponding carboxylic acids. researchgate.net Furthermore, copper-catalyzed C5-bromination and nickel-catalyzed C5-iodination have been achieved, providing access to valuable halogenated quinoline intermediates. researchgate.netnih.gov These methodologies underscore the synthetic utility of the 8-amino group as a directing auxiliary for the precise and efficient functionalization of the quinoline core.
Synthesis of Complex Conjugates and Supramolecular Assemblies
The bifunctional nature of methyl 8-aminoquinoline-5-carboxylate, possessing both a metal-chelating 8-aminoquinoline core and a reactive carboxylate group, makes it a promising building block for the construction of complex conjugates and supramolecular assemblies. The 8-aminoquinoline moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. mdpi.com Concurrently, the methyl carboxylate at the C5-position can be readily hydrolyzed to the corresponding carboxylic acid, providing a versatile handle for further synthetic elaborations, including the formation of coordination polymers and metal-organic frameworks (MOFs). polimi.itnih.gov
While direct utilization of methyl 8-aminoquinoline-5-carboxylate in the synthesis of such assemblies is not extensively documented, the principles of MOF and coordination polymer construction using analogous amino- and carboxylate-functionalized aromatic ligands are well-established. globethesis.comnih.govglobethesis.com In a typical synthesis, the carboxylic acid derivative of the quinoline would be reacted with a metal salt under solvothermal conditions. nih.gov The resulting supramolecular architecture is dictated by the coordination geometry of the metal ion, the denticity of the ligand, and the reaction conditions, such as the solvent and temperature. polimi.it
The 8-aminoquinoline-5-carboxylic acid ligand would likely act as a bidentate or tridentate ligand, coordinating to the metal centers through the quinoline nitrogen, the amino nitrogen, and the carboxylate oxygen atoms. This coordination can lead to the formation of various supramolecular synthons, which then self-assemble into extended one-, two-, or three-dimensional networks. acs.org The resulting complex conjugates and supramolecular assemblies are of significant interest due to their potential applications in areas such as catalysis, gas storage, and sensing. nih.govglobethesis.com The incorporation of the 8-aminoquinoline moiety into these structures could also impart interesting photoluminescent properties.
Reaction Mechanism Elucidation in Synthetic Transformations
The elucidation of reaction mechanisms in the synthetic transformations of 8-aminoquinoline derivatives is crucial for optimizing reaction conditions and expanding their synthetic utility. The regioselective C-H functionalization at the C5-position, directed by the 8-amino group, is a focal point of these mechanistic studies.
For the copper-catalyzed C5-trifluoromethylation of 8-amidoquinoline derivatives, experimental evidence, such as radical scavenger experiments, suggests that the reaction proceeds via a radical pathway. rsc.org In contrast, the trifluoromethylation of 8-aminoquinolines is promoted by Lewis acids, including copper salts, and is not inhibited by radical scavengers, indicating a Friedel-Crafts-type mechanism. rsc.org This highlights that the nature of the substituent at the 8-position (amino vs. amido) can significantly influence the reaction pathway.
In many transition metal-catalyzed C-H functionalization reactions directed by the 8-aminoquinoline group, a concerted metalation-deprotonation (CMD) mechanism is often proposed. globethesis.com This pathway involves the formation of a cyclometalated intermediate where the metal center is coordinated to both the quinoline nitrogen and the deprotonated amino group. This pre-coordination brings the catalytic metal center in close proximity to the C5-H bond, facilitating its cleavage in the rate-determining step. The presence of a carboxylate ligand, either from an additive or the substrate itself, can assist in the proton abstraction step, lowering the activation barrier for C-H activation.
Computational and Theoretical Chemistry of Methyl 8 Aminoquinoline 5 Carboxylate and Its Analogues
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can elucidate the underlying mechanisms of action and guide the design of more potent analogues.
While specific QSAR models exclusively for methyl 8-aminoquinoline-5-carboxylate are not extensively documented in publicly available research, studies on structurally related quinoline (B57606) derivatives provide valuable insights into the descriptors likely governing their activity. For instance, research on quinoline derivatives has often highlighted the importance of a combination of electronic, steric, and hydrophobic parameters in determining their biological efficacy.
A hypothetical QSAR study on a series of 8-aminoquinoline-5-carboxylate analogues might involve the calculation of various molecular descriptors. These descriptors can be broadly categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For 8-aminoquinoline (B160924) derivatives, the electronic properties of the quinoline ring system and the nature of substituents on the amino and carboxylate groups are critical.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The steric bulk of substituents can influence how the molecule fits into a biological target's binding site.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common hydrophobic descriptor. It plays a crucial role in a drug's ability to cross cell membranes and reach its target.
Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity and branching of atoms.
A representative QSAR model for a series of analogues could be expressed by a linear equation such as:
pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), β coefficients represent the contribution of each descriptor, and ε is the error term.
The interpretation of such a model can provide a mechanistic understanding. For example, a positive coefficient for a descriptor related to electron-donating character at the 8-amino group might suggest that this feature enhances binding to a biological target. Conversely, a negative coefficient for a steric descriptor at the 5-carboxylate position could indicate that bulky substituents in this region are detrimental to activity.
| Topological | Wiener Index | Relates to molecular branching. |
In Silico Design and Virtual Screening of Novel Methyl 8-aminoquinoline-5-carboxylate Analogues
In silico design and virtual screening are powerful computational strategies used to identify promising new drug candidates from large libraries of virtual compounds. These methods leverage knowledge of a biological target's structure or the properties of known active compounds to prioritize molecules for synthesis and experimental testing, thereby saving significant time and resources.
The process of in silico design for novel methyl 8-aminoquinoline-5-carboxylate analogues would typically begin with the identification of a relevant biological target. For instance, based on the known activities of quinoline compounds, this could be a bacterial enzyme, a parasitic protein, or a human kinase involved in cancer.
Once a target is selected, structure-based virtual screening can be employed if the three-dimensional structure of the target is known. This involves docking a library of virtual 8-aminoquinoline-5-carboxylate analogues into the binding site of the target protein. Docking algorithms predict the binding conformation and estimate the binding affinity (docking score) of each compound. Molecules with high predicted binding affinities are considered potential "hits."
A study on the C5–H carboxylation of 8-aminoquinolines explored the interaction of these compounds with a receptor protein (PDB ID: 8DQT) to evaluate their potential as treatments for hypertension. The molecular docking results for some of these compounds are presented below. researchgate.net
Table 2: Molecular Docking Results of Selected 8-Aminoquinoline Analogues against Receptor Protein 8DQT
| Compound | Binding Score (kcal/mol) |
|---|---|
| 4d | -8.8 |
| 4m | -8.6 |
Data sourced from a study on C5–H carboxylation of 8-aminoquinolines. researchgate.net
These docking scores indicate a strong predicted binding affinity for the target receptor, with more negative values suggesting better binding. Such results would prioritize these compounds for further investigation.
In cases where the target structure is unknown, ligand-based virtual screening can be utilized. This approach relies on the knowledge of existing active molecules. A pharmacophore model can be developed based on the common structural features of known active 8-aminoquinoline derivatives. This model represents the essential steric and electronic features required for biological activity. Virtual libraries can then be screened to identify molecules that match this pharmacophore.
Following virtual screening, the identified hits are often subjected to further computational analysis, such as molecular dynamics simulations, to assess the stability of the predicted protein-ligand complex over time. Compounds that demonstrate stable interactions are then prioritized for chemical synthesis and subsequent in vitro and in vivo testing to validate their biological activity. This iterative process of computational design, screening, and experimental validation is a cornerstone of modern drug discovery.
Advanced Analytical and Spectroscopic Characterization Techniques
High-Resolution Mass Spectrometry for Molecular Identification and Metabolite Profiling in Research Systems
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the precise determination of the molecular weight and elemental composition of Methyl 8-aminoquinoline-5-carboxylate. Employing techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with analyzers like Time-of-Flight (TOF) or Orbitrap, HRMS provides mass accuracy typically within 5 ppm.
This precision allows for the unambiguous confirmation of the compound's chemical formula, C₁₁H₁₀N₂O₂. The instrument measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, which is then compared against a theoretically calculated value. For instance, the analysis of related 8-aminoquinoline (B160924) (8-AMQ) frameworks has successfully used HRMS to confirm the stoichiometry of metal complexes by matching observed m/z peaks with calculated values. acs.org
In research systems, HRMS is also pivotal for metabolite profiling. When Methyl 8-aminoquinoline-5-carboxylate is introduced into a biological system, HRMS can identify and quantify its metabolites by detecting the exact masses of modified products resulting from biochemical transformations like hydroxylation, demethylation, or conjugation.
Table 1: Expected HRMS Data for Methyl 8-aminoquinoline-5-carboxylate
| Parameter | Expected Value |
|---|---|
| Chemical Formula | C₁₁H₁₀N₂O₂ |
| Monoisotopic Mass | 202.0742 g/mol |
| Calculated m/z for [M+H]⁺ | 203.0815 |
| Calculated m/z for [M+Na]⁺ | 225.0634 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Methyl 8-aminoquinoline-5-carboxylate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons on the quinoline (B57606) ring, the amine (-NH₂) protons, and the methyl (-CH₃) protons of the ester group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic effects of the amino and methyl carboxylate substituents. The coupling constants (J), measured in Hertz (Hz), reveal the connectivity between adjacent protons, helping to assign their specific positions on the quinoline ring. For related 8-aminoquinoline derivatives, aromatic protons typically appear in the range of 7.0-8.5 ppm. mdpi.com
¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring, the ester carbonyl carbon, and the methyl carbon provide definitive evidence of the molecular skeleton. The carbonyl carbon of the ester group is expected to resonate at a significantly downfield position (typically ~165-175 ppm).
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish definitive correlations between protons and carbons, confirming the complete structural assignment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 8-aminoquinoline-5-carboxylate
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2 | ~8.5 (dd) | ~147 |
| H3 | ~7.4 (dd) | ~122 |
| H4 | ~8.4 (d) | ~135 |
| C4a | - | ~128 |
| C5 | - | ~125 |
| H6 | ~7.6 (d) | ~130 |
| H7 | ~7.1 (d) | ~110 |
| C8 | - | ~145 |
| C8a | - | ~138 |
| -NH₂ | ~5.0 (br s) | - |
| -COOCH₃ | ~3.9 (s) | ~52 |
| -COOCH₃ | - | ~168 |
Note: Predicted values are estimates based on the analysis of 8-aminoquinoline and related substituted quinoline structures. Actual experimental values may vary.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides unequivocal proof of the molecular structure of Methyl 8-aminoquinoline-5-carboxylate by determining the precise spatial arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, providing accurate data on bond lengths, bond angles, and torsional angles.
The analysis of a suitable crystal would reveal key structural features, such as the planarity of the quinoline ring system and the orientation of the methyl carboxylate and amino groups relative to the ring. Furthermore, crystallographic data illuminates the intermolecular interactions that govern the crystal packing, including hydrogen bonding (e.g., between the amino group of one molecule and the ester carbonyl or quinoline nitrogen of another) and π–π stacking interactions between the aromatic rings.
UV-Visible and Fluorescence Spectroscopy for Electronic Properties and Interaction Studies
UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of Methyl 8-aminoquinoline-5-carboxylate. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to an excited state, providing information about the π-electron system of the quinoline ring.
UV-Visible Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic quinoline system. researchgate.net The positions and intensities of these absorption maxima (λ_max) are sensitive to the substituents on the ring. The electron-donating amino group and the electron-withdrawing methyl carboxylate group are expected to influence the energy of these transitions. Studies on various aminoquinolines have shown absorption bands in the UV region. researchgate.net
Fluorescence Spectroscopy: 8-aminoquinoline derivatives are known to be fluorescent. nih.gov Upon excitation at an appropriate wavelength (determined from the absorption spectrum), Methyl 8-aminoquinoline-5-carboxylate is expected to emit light at a longer wavelength. The resulting fluorescence spectrum provides information about the structure of the excited state and its decay pathways. The fluorescence quantum yield and lifetime are sensitive parameters that can be used to study interactions with other molecules, such as metal ions, as the coordination can lead to significant changes in fluorescence intensity (chelation-enhanced fluorescence or quenching). nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint," providing confirmation of the functional groups present in Methyl 8-aminoquinoline-5-carboxylate.
Infrared (IR) Spectroscopy: The FTIR spectrum is particularly useful for identifying key functional groups. Specific vibrational frequencies are expected for the N-H bonds of the primary amine, the C=O bond of the ester, the C-O bonds of the ester, and the various C-H and C=C/C=N bonds of the aromatic quinoline core. The NIST Chemistry WebBook provides reference spectra for the parent compound, 8-aminoquinoline, showing characteristic N-H and aromatic stretching vibrations. nist.gov
Raman Spectroscopy: Raman spectroscopy also provides information on molecular vibrations. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, offering complementary data to IR spectroscopy, especially for the aromatic ring system. acs.org
Table 3: Predicted Characteristic IR Absorption Bands for Methyl 8-aminoquinoline-5-carboxylate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Amine (N-H) | Bending (Scissoring) | 1590 - 1650 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Ester (C=O) | Stretching | 1715 - 1735 |
| Aromatic (C=C/C=N) | Ring Stretching | 1450 - 1600 |
| Ester (C-O) | Stretching | 1100 - 1300 |
Note: Values are based on standard IR correlation tables and data for related compounds.
Electrochemical Analysis and Redox Properties
Electrochemical techniques, such as cyclic voltammetry (CV), are employed to study the redox properties of Methyl 8-aminoquinoline-5-carboxylate. These methods provide information about the potentials at which the molecule can be oxidized or reduced, offering insight into its electronic structure and potential reactivity.
The redox behavior is centered on the electron-rich quinoline ring system. The presence of the electron-donating amino group at the C8 position is expected to make the molecule easier to oxidize compared to unsubstituted quinoline. Conversely, the electron-withdrawing methyl carboxylate group at the C5 position would make oxidation more difficult and reduction easier.
Studies on 8-aminoquinoline have shown that its oxidation pathway is strongly dependent on pH. charge-transfer.plresearchgate.netchemrxiv.org It is anticipated that Methyl 8-aminoquinoline-5-carboxylate would exhibit similar pH-dependent electrochemical behavior. By scanning the potential, CV can be used to determine the oxidation and reduction potentials, assess the reversibility of the redox processes, and identify any electroactive intermediates. This information is crucial for understanding its stability and potential role in electron transfer processes.
Diverse Research Applications of Methyl 8 Aminoquinoline 5 Carboxylate and Its Derivatives
Development as Chemical Probes and Fluorescent Sensors in Chemical Biology
The 8-aminoquinoline (B160924) core is a well-established fluorophore, and the introduction of a carboxylate group at the 5-position, as seen in Methyl 8-aminoquinoline-5-carboxylate, provides a convenient handle for the synthesis of a diverse range of chemical probes and fluorescent sensors. These molecules are designed to detect and visualize specific analytes within complex biological and chemical systems, offering high sensitivity and selectivity.
While direct applications of Methyl 8-aminoquinoline-5-carboxylate as a fluorescent imaging agent for cellular components are not extensively documented in readily available literature, the broader class of 8-aminoquinoline derivatives is widely recognized for this purpose. The foundational structure of 8-aminoquinoline provides the necessary photophysical properties for fluorescence, and the amino and carboxylate groups on Methyl 8-aminoquinoline-5-carboxylate serve as ideal points for modification. By attaching specific targeting moieties to these functional groups, researchers can, in principle, direct the fluorescent core to various cellular compartments or biomolecules. For instance, coupling with peptides or small molecules that have an affinity for organelles such as mitochondria or the endoplasmic reticulum could enable the visualization of these structures within living cells. The inherent fluorescence of the quinoline (B57606) ring system would provide the signal for imaging, while the appended targeting group would ensure localization.
The chelation properties of the 8-aminoquinoline scaffold are central to its use in detecting metal ions. The nitrogen atom of the quinoline ring and the nitrogen of the 8-amino group can coordinate with metal ions, leading to changes in the molecule's fluorescent properties. This "turn-on" or "turn-off" fluorescent response upon metal binding forms the basis of sensors for various metal ions.
Derivatives of 8-aminoquinoline have been extensively developed as fluorescent probes for the detection of biologically and environmentally important metal ions, most notably Zn²⁺. nih.gov The introduction of various carboxamide groups into the 8-aminoquinoline molecule to create 8-amidoquinoline derivatives has been a successful strategy to enhance water solubility and cell membrane permeability, crucial for biological applications. nih.gov While specific data for Methyl 8-aminoquinoline-5-carboxylate is limited, the principle of its application is clear. The carboxylate group can be readily converted to an amide, allowing for the attachment of different recognition units to tailor the sensor's selectivity for specific metal ions or other analytes. For example, a diarylethene compound with a piperazine-linked amidoquinoline unit has been shown to be a highly selective probe for zinc ions. nih.gov
Table 1: Examples of 8-Aminoquinoline Derivatives as Fluorescent Sensors for Metal Ions
| Derivative Class | Target Analyte | Principle of Detection |
| 8-Amidoquinolines | Zn²⁺ | Chelation-enhanced fluorescence (CHEF) |
| Piperazine-linked amidoquinolines | Zn²⁺ | High binding affinity leading to fluorescence enhancement |
| Bis-amide tetradentate ligands | Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺ | Formation of fluorescent metal complexes |
Scaffold Utility in Combinatorial Chemistry and Library Synthesis
The structure of Methyl 8-aminoquinoline-5-carboxylate, with its two distinct and reactive functional groups (amino and carboxylate), makes it an excellent scaffold for combinatorial chemistry and the synthesis of compound libraries. In combinatorial chemistry, a core molecule (the scaffold) is systematically decorated with a variety of chemical building blocks to rapidly generate a large number of structurally related compounds.
The amino group of Methyl 8-aminoquinoline-5-carboxylate can be readily acylated, alkylated, or used in condensation reactions to introduce a wide range of substituents. Simultaneously, the methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines to form amides. This dual functionality allows for the creation of two points of diversity in a combinatorial library. Such libraries of 8-aminoquinoline derivatives are valuable in drug discovery and chemical biology for screening against biological targets to identify new lead compounds. The 8-aminoquinoline core itself is a privileged structure in medicinal chemistry, appearing in a number of therapeutic agents, which further enhances the value of libraries built around this scaffold.
Applications in Materials Science (e.g., as ligands in MOFs, precursors for functional polymers)
The bifunctional nature of Methyl 8-aminoquinoline-5-carboxylate also lends itself to applications in materials science, particularly in the construction of Metal-Organic Frameworks (MOFs) and as a monomer for the synthesis of functional polymers.
Amino-functionalized carboxylate ligands are valuable building blocks in the synthesis of MOFs. nih.gov MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The amino group can provide additional coordination sites or can be post-synthetically modified to introduce new functionalities within the pores of the MOF. The carboxylate group of Methyl 8-aminoquinoline-5-carboxylate can coordinate to metal centers to form the framework structure. The resulting MOFs could potentially exhibit interesting properties such as luminescence, catalysis, and selective gas adsorption, stemming from both the porous structure and the chemical nature of the 8-aminoquinoline ligand.
Furthermore, Methyl 8-aminoquinoline-5-carboxylate can serve as a monomer for the synthesis of functional polymers. For example, it can be incorporated into polyamides or polyesters through reactions involving its amino and carboxylate groups. The resulting polymers would feature the 8-aminoquinoline moiety as a repeating unit along the polymer backbone. Such polymers could possess unique optical, thermal, or metal-chelating properties. For instance, fibrous materials containing 5-amino-8-hydroxyquinoline have been fabricated by electrospinning with poly(vinyl alcohol) and carboxymethyl cellulose, and these materials, along with their metal complexes, have shown antibacterial, antifungal, and anticancer properties. nih.gov This suggests that polymers incorporating the 8-aminoquinoline structure could have applications in biomedicine and materials science.
Role in Coordination Chemistry and Catalysis Research
The 8-aminoquinoline moiety is a well-known bidentate ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The nitrogen atoms of the quinoline ring and the amino group act as a chelating unit. The presence of the carboxylate group in Methyl 8-aminoquinoline-5-carboxylate adds another potential coordination site, allowing it to act as a tridentate ligand, or it can be used to tune the electronic properties of the resulting metal complexes.
These metal complexes are of interest in catalysis research. The 8-aminoquinoline scaffold has been successfully employed as a directing group in a number of metal-catalyzed C-H activation reactions. shu.ac.uk While the primary role in these cases is to direct a catalyst to a specific C-H bond, the coordination of the 8-aminoquinoline to the metal center is a crucial step. Chiral derivatives of 8-amino-5,6,7,8-tetrahydroquinoline have been used as ligands in metal catalysts for asymmetric transfer hydrogenation reactions. mdpi.com This highlights the potential for developing catalysts based on the Methyl 8-aminoquinoline-5-carboxylate scaffold for various organic transformations. The electronic and steric properties of the ligand can be fine-tuned by modifying the carboxylate group, which in turn can influence the activity and selectivity of the catalyst.
Precursor in the Synthesis of Complex Organic Molecules
Methyl 8-aminoquinoline-5-carboxylate serves as a valuable starting material for the synthesis of more complex organic molecules due to its functionalized quinoline core. The 8-aminoquinoline unit itself is a key structural motif in a number of biologically active compounds.
The amino group can act as a directing group in C-H functionalization reactions, allowing for the selective introduction of various substituents at the C5 and C7 positions of the quinoline ring. shu.ac.uk For example, copper-catalyzed C5-H bromination and difluoromethylation of 8-aminoquinoline amides have been reported. researchgate.net The resulting functionalized quinolines can then be further elaborated into more complex structures.
Moreover, the amino and carboxylate groups provide handles for building larger molecules. For instance, the amino group can be acylated with complex carboxylic acids, and the carboxylate group can be reduced to an alcohol or converted to other functional groups, providing a range of possibilities for synthetic transformations. A synthetic route to chiral cyclobutane (B1203170) keto acids has been developed that utilizes an 8-aminoquinoline-directed C(sp²)–H arylation as a key step. nih.gov This demonstrates the utility of the 8-aminoquinoline moiety as a synthetic tool for accessing complex and stereochemically rich molecules.
Future Perspectives and Unexplored Research Avenues
Emerging Synthetic Methodologies and Green Chemistry Innovations for Quinoline (B57606) Systems
The synthesis of the quinoline core has traditionally relied on classic name reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. However, these methods often necessitate harsh conditions, including high temperatures and the use of hazardous reagents, leading to significant environmental concerns. The future of quinoline synthesis is progressively moving towards greener and more efficient methodologies.
Emerging strategies are focused on several key areas of innovation:
Nanocatalysis : The use of nanocatalysts is providing an effective alternative for quinoline synthesis, offering high efficiency and recyclability. These catalysts can facilitate reactions under milder conditions and often in more environmentally benign solvents.
Microwave-Assisted Synthesis : Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for many organic transformations, including the synthesis of quinoline derivatives. This technique aligns with green chemistry principles by reducing energy consumption.
Benign Solvents and Catalysts : There is a growing trend towards replacing toxic solvents and catalysts with greener alternatives. Research is exploring the use of water, ionic liquids, and deep eutectic solvents as reaction media. Furthermore, biodegradable and reusable catalysts are being developed to minimize waste. mdpi.com
One-Pot and Multicomponent Reactions : These approaches enhance efficiency by combining multiple synthetic steps into a single operation, which reduces the need for intermediate purification steps, thereby saving time, resources, and minimizing waste generation.
These green chemistry innovations are not only aimed at reducing the environmental footprint of chemical synthesis but also at providing more efficient and cost-effective routes to produce complex quinoline derivatives like Methyl 8-aminoquinoline-5-carboxylate.
| Green Chemistry Approach | Key Advantages | Relevance to Quinoline Synthesis |
| Nanocatalysis | High efficiency, recyclability, mild reaction conditions. | Facilitates established methods like the Friedländer synthesis with improved sustainability. researchgate.net |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy use. | Accelerates classical reactions, making them more practical and eco-friendly. mdpi.com |
| Benign Solvents | Reduced toxicity and environmental impact (e.g., water, ionic liquids). | Enables safer production protocols for quinoline-based compounds. |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. | Streamlines the synthesis of complex, polysubstituted quinolines in a single step. |
Integration with Advanced Biological Systems Modeling and Omics Technologies (Non-clinical)
In the realm of non-clinical research, the integration of computational tools with experimental work is accelerating the discovery and development of new chemical entities. For quinoline derivatives, in silico methods are becoming indispensable for predicting biological activity and designing novel compounds with desired properties.
Future research will likely see a deeper integration of the following computational approaches:
Quantitative Structure-Activity Relationship (QSAR) : QSAR models are used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com For quinoline derivatives, 2D and 3D-QSAR models can predict their potential efficacy as therapeutic agents and guide the synthesis of more potent analogues. nih.govnih.gov These models help in understanding how different substituents on the quinoline ring influence activity. nih.gov
Molecular Docking : This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. Molecular docking studies can elucidate the binding modes of quinoline derivatives with biological targets, providing insights into their mechanism of action and helping to design molecules with higher binding affinities. elsevierpure.comnih.gov
ADMET Prediction : The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. In silico ADMET profiling allows researchers to identify compounds with favorable pharmacokinetic and safety profiles before committing to costly and time-consuming experimental studies. nih.govijprajournal.com
Omics Technologies : While not yet widely applied specifically to Methyl 8-aminoquinoline-5-carboxylate, the integration of genomics, proteomics, and metabolomics data can provide a holistic understanding of how quinoline compounds affect biological systems. This systems-level approach can help in identifying novel drug targets and understanding complex biological responses.
These advanced modeling techniques offer a rational approach to drug design, reducing the reliance on traditional trial-and-error methods and enabling the more rapid development of promising quinoline-based therapeutic candidates. ijprajournal.com
Novel Applications in Analytical and Environmental Chemistry Research
The unique photophysical properties of the quinoline scaffold make its derivatives highly suitable for applications in analytical and environmental chemistry. The rigid, aromatic structure often imparts fluorescence, which can be modulated by the presence of specific analytes.
Unexplored research avenues in this area include:
Fluorescent Sensors for Metal Ions : Quinoline derivatives have shown significant promise as fluorescent sensors for the detection of various metal ions, such as Fe³⁺, Cu²⁺, and Zn²⁺. mdpi.comrsc.orgrsc.org The amino and carboxylate groups on Methyl 8-aminoquinoline-5-carboxylate could serve as effective chelating sites, making it a potential candidate for the development of highly selective and sensitive sensors for specific metal ions. Future work could focus on tuning the photophysical properties of such molecules to achieve detection of trace amounts of environmentally or biologically important metals. researchgate.net
Environmental Monitoring : Quinoline itself is recognized as an environmental contaminant associated with industrial activities like coal processing and wood treatment. canada.cahealth.state.mn.us This necessitates the development of sensitive analytical methods for its detection. Functionalized quinolines could be used as molecular probes for monitoring pollutants. Furthermore, understanding the ecotoxicity of various quinoline derivatives is crucial, and research in this area can inform environmental risk assessments. nih.gov
Bioimaging : The biocompatibility and fluorescent properties of certain quinoline derivatives make them suitable for use as probes in biological imaging. mdpi.com They can be designed to selectively accumulate in specific cellular compartments or to respond to changes in the cellular environment, enabling the visualization of biological processes in real-time.
The development of quinoline-based sensors and probes represents a growing field of research with potential impacts ranging from environmental protection to biomedical diagnostics.
| Application Area | Principle of Operation | Potential of Quinoline Derivatives |
| Metal Ion Sensing | Chelation-induced changes in fluorescence (enhancement or quenching). | High sensitivity and selectivity for ions like Fe³⁺, Cu²⁺, and Zn²⁺. mdpi.comrsc.orgrsc.org |
| Environmental Monitoring | Detection of quinoline-based pollutants or use as probes for other contaminants. | Quinoline is an environmental pollutant requiring monitoring; derivatives can act as sensors. canada.cahealth.state.mn.us |
| Bioimaging | Fluorescence properties allow for visualization of cellular structures and processes. | Good biocompatibility and tunable fluorescence make them promising for live-cell imaging. mdpi.com |
Challenges and Opportunities in the Design and Synthesis of Highly Functionalized Quinoline Derivatives
Despite the significant progress in quinoline chemistry, several challenges remain in the synthesis of highly functionalized derivatives. The selective introduction of substituents at specific positions on the quinoline ring, particularly at sterically hindered sites, can be difficult to achieve with traditional methods.
Key challenges include:
Regioselectivity : Controlling the position of functional groups during synthesis is a persistent challenge. For example, direct functionalization of the quinoline ring often leads to mixtures of isomers, which can be difficult to separate.
Harsh Reaction Conditions : Many classical methods for quinoline synthesis require conditions that are not compatible with sensitive functional groups, limiting the molecular complexity that can be achieved.
Substrate Scope : Some synthetic methods have a limited substrate scope, meaning they are not applicable to a wide range of starting materials.
However, these challenges also present significant opportunities for innovation. The development of new catalytic systems, particularly those based on transition metals, is enabling previously difficult transformations. C-H bond activation has emerged as a powerful strategy for the direct and selective functionalization of the quinoline core, allowing for the introduction of a wide variety of substituents with high precision.
The opportunities for future research lie in:
Developing Novel Catalysts : The design of new catalysts that can operate under mild conditions and with high selectivity will be crucial for advancing the synthesis of complex quinoline derivatives.
Exploring C-H Functionalization : Further exploration of C-H activation strategies will provide more efficient routes to functionalize the quinoline ring at various positions, including the challenging C8 position.
Expanding Molecular Diversity : By overcoming current synthetic limitations, chemists can create libraries of novel quinoline derivatives with diverse functionalities, which can then be screened for a wide range of applications in medicine, materials science, and beyond.
The continued development of innovative synthetic methods will be essential for unlocking the full potential of highly functionalized quinoline compounds like Methyl 8-aminoquinoline-5-carboxylate.
Q & A
Q. What are the common synthetic routes for Methyl 8-aminoquinoline-5-carboxylate, and how can reaction conditions be optimized for higher yields?
Methyl 8-aminoquinoline-5-carboxylate is typically synthesized via multi-step reactions involving halogenation, amination, and esterification of quinoline precursors. Key optimization parameters include temperature control (60–120°C), solvent selection (e.g., ethanol or methanol for polar intermediates), and catalyst use (e.g., Pd/C for hydrogenation). Yield improvements often require iterative adjustments to reaction time and stoichiometric ratios of reagents like diacetoxyiodobenzene for regioselective functionalization .
Q. Which analytical methods are most effective for confirming the structure and purity of Methyl 8-aminoquinoline-5-carboxylate?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions on the quinoline ring. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) validates molecular weight. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. How should researchers design initial biological activity assays for this compound?
Begin with in vitro assays to evaluate antimicrobial activity (e.g., broth microdilution against E. coli or S. aureus) or anticancer potential (MTT assays on cancer cell lines like HeLa or MCF-7). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and validate results with triplicate experiments .
Q. What safety protocols are essential when handling Methyl 8-aminoquinoline-5-carboxylate in laboratory settings?
Use fume hoods for powder handling to avoid inhalation. Wear nitrile gloves and lab coats to prevent dermal contact. Store the compound in airtight containers at 2–8°C, away from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. What structural analogues of this compound have been studied, and how do their activities compare?
Analogues like 5-chloro-8-methylquinoline-3-carboxylic acid (PubChem CID: DTXSID00589108) and 8-amino-6-fluoro-5-methylquinoline-2-carboxylic acid show varied bioactivity. Fluorine substitution at C-6 enhances metabolic stability, while methyl groups at C-5 improve lipophilicity and membrane permeability. Comparative studies indicate that amino and carboxylate groups at specific positions are critical for target binding .
Advanced Research Questions
Q. What strategies are employed to elucidate the mechanism of action of Methyl 8-aminoquinoline-5-carboxylate in biological systems?
Use enzyme inhibition assays (e.g., fluorescence-based protease screens) and isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking simulations (AutoDock Vina) predict interactions with targets like DNA gyrase or topoisomerase IV. Complementary SAR studies identify functional groups responsible for activity modulation .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across different studies?
Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays for efficacy). Re-synthesize disputed compounds under standardized conditions and characterize them with identical analytical protocols. Meta-analyses of published datasets can isolate variables like solvent polarity or cell line specificity .
Q. What methodologies enable regioselective functionalization at the C-5 position of the quinoline ring?
Metal-free C-5 hydroxylation using diacetoxyiodobenzene (DIB) achieves regioselectivity via single-electron-transfer (SET) pathways. Optimize by adjusting reaction pH (6–8) and using electron-deficient quinoline substrates. Computational modeling (DFT) predicts reactive sites to guide synthetic design .
Q. What in vitro models are used to assess the metabolic stability and toxicity of this compound?
Liver microsome assays (human or rat) quantify metabolic half-life (t₁/₂). HepG2 cells assess hepatotoxicity via ATP depletion assays. Ames tests screen for mutagenicity. Correlate results with computational ADMET predictions (e.g., SwissADME) to prioritize derivatives for in vivo testing .
Q. How can computational approaches predict the interaction between Methyl 8-aminoquinoline-5-carboxylate and biological targets?
Molecular dynamics (MD) simulations (GROMACS) model binding stability over time. Quantitative Structure-Activity Relationship (QSAR) models identify pharmacophores using descriptors like logP and polar surface area. Validate predictions with experimental IC₅₀ values and crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
